molecular formula C13H17N5O2 B2573829 3-[6-(Piperidin-1-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanoic acid CAS No. 901735-56-6

3-[6-(Piperidin-1-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanoic acid

Katalognummer B2573829
CAS-Nummer: 901735-56-6
Molekulargewicht: 275.312
InChI-Schlüssel: XNOXNSAZRKDWIH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound “3-[6-(Piperidin-1-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanoic acid” is a complex organic molecule that contains several functional groups, including a piperidine ring, a 1,2,4-triazole ring, and a pyridazine ring . It belongs to the class of compounds known as azoles, which are of great interest to organic and medicinal chemists due to their potential for a broad spectrum of biological activities .


Molecular Structure Analysis

The molecular formula of this compound is C13H17N5O2, and it has a molecular weight of 275.312. The structure includes a piperidine ring, a 1,2,4-triazole ring, and a pyridazine ring, all of which are connected in a specific arrangement.


Chemical Reactions Analysis

While specific chemical reactions involving this compound have not been detailed in the literature, compounds containing 1,2,4-triazole rings are known to participate in a variety of chemical reactions . These reactions often involve the nitrogen atoms in the triazole ring and can lead to the formation of a wide range of products .

Wissenschaftliche Forschungsanwendungen

Antihistaminic and Anti-inflammatory Activities

A study on a series of [1, 2, 4]triazolo[1, 5-b]pyridazines, which include derivatives structurally related to 3-[6-(Piperidin-1-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanoic acid, revealed compounds with potent antihistaminic activity and an inhibitory effect on eosinophil infiltration. Specifically, a compound identified as TAK-427 demonstrated both antihistaminic and anti-inflammatory activities, making it a candidate for treating conditions like atopic dermatitis and allergic rhinitis (Gyoten et al., 2003).

Molecular Docking and In Vitro Screening

A study focused on the synthesis and in vitro screening of novel pyridine and fused pyridine derivatives, including triazolopyridines, for antimicrobial and antioxidant activities. Through molecular docking screenings towards GlcN-6-P synthase, some derivatives demonstrated moderate to good binding energies, suggesting potential biological applications (Flefel et al., 2018).

Anti-Diabetic Drug Development

Research into triazolo-pyridazine-6-yl-substituted piperazines explored their potential as anti-diabetic medications through Dipeptidyl peptidase-4 (DPP-4) inhibition and insulinotropic activities. This study underlines the importance of these compounds in developing new therapies for diabetes, with certain derivatives displaying excellent antioxidant and insulinotropic activity (Bindu et al., 2019).

Antibacterial and Antifungal Activities

A new series of 2H/6H-thiazolo-[3′,2′:2,3][1,2,4]triazolo[1,5-a]pyridine-9-carbonitrile derivatives were synthesized and tested for their antibacterial and antifungal activities. The study showed significant biological activity against various microorganisms, highlighting the potential of these compounds in antimicrobial applications (Suresh et al., 2016).

Zukünftige Richtungen

The future directions for research on this compound and related compounds are likely to involve further exploration of their potential biological activities. The 1,2,4-triazole ring is a common feature in many bioactive compounds, and there is ongoing interest in developing new compounds with this feature that have improved efficacy and selectivity .

Eigenschaften

IUPAC Name

3-(6-piperidin-1-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N5O2/c19-13(20)7-6-11-15-14-10-4-5-12(16-18(10)11)17-8-2-1-3-9-17/h4-5H,1-3,6-9H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNOXNSAZRKDWIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NN3C(=NN=C3CCC(=O)O)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[6-(Piperidin-1-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanoic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.